molecular formula C21H21N3O3 B2515808 N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 923077-36-5

N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2515808
CAS No.: 923077-36-5
M. Wt: 363.417
InChI Key: CAFCMSMJOMGUOO-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-ethoxyaniline with 4-methylbenzoyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyridazinone core. The final step involves the acylation of the pyridazinone with chloroacetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxyphenyl)-3-methylbenzamide: Shares a similar ethoxyphenyl group but differs in the core structure.

    4-ethoxyphenyl isocyanate: Contains the ethoxyphenyl group but has different functional groups.

Uniqueness

N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is unique due to its pyridazinone core, which imparts specific biological activities not found in the similar compounds listed above .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-3-27-18-10-8-17(9-11-18)22-20(25)14-24-21(26)13-12-19(23-24)16-6-4-15(2)5-7-16/h4-13H,3,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFCMSMJOMGUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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